molecular formula C19H20N2O3 B4554676 N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylmethyl)benzamide

N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylmethyl)benzamide

Cat. No.: B4554676
M. Wt: 324.4 g/mol
InChI Key: TUFHALIBRBTFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histone Deacetylase Inhibition

N-1,3-benzodioxol-5-yl-4-(1-pyrrolidinylmethyl)benzamide derivatives have been investigated for their potential as histone deacetylase inhibitors, showing promise in the treatment of cancer. Zhou et al. (2008) described the synthesis and biological evaluation of a compound with significant antitumor activity, demonstrating its ability to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo. This compound is highlighted for its selective inhibition of HDACs 1-3 and 11, which are critical in the regulation of gene expression and have been associated with cancer progression (Zhou et al., 2008).

Neuroleptic Activity

The neuroleptic activity of benzamide derivatives, including those similar to this compound, has been explored. Iwanami Sumio and colleagues (1981) synthesized a series of benzamides as potential neuroleptics. Their studies found that certain benzamide derivatives exhibited a good correlation between structure and neuroleptic activity, with some compounds being more potent than haloperidol, a standard antipsychotic medication. This research suggests the potential utility of these compounds in the treatment of psychosis (Iwanami Sumio et al., 1981).

Luminescent Materials

Compounds related to this compound have been studied for their luminescent properties. Srivastava et al. (2017) reported on pyridyl substituted benzamides that exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These materials show promise for applications in organic electronics and as sensors due to their luminescent behavior in different solvents and under mechanical stress (Srivastava et al., 2017).

Melanoma Cytotoxicity

Benzamide derivatives have also been identified as selective agents for melanotic melanoma, offering a pathway for targeted drug delivery in cancer therapy. Wolf et al. (2004) synthesized and tested conjugates of benzamide derivatives for their melanoma cytotoxicity, revealing enhanced efficacy against melanoma cells compared to the parent compound chlorambucil. This research supports the development of benzamide-based therapeutics for selective melanoma treatment (Wolf et al., 2004).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-19(20-16-7-8-17-18(11-16)24-13-23-17)15-5-3-14(4-6-15)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFHALIBRBTFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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